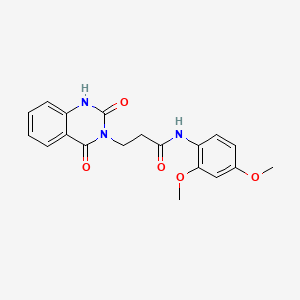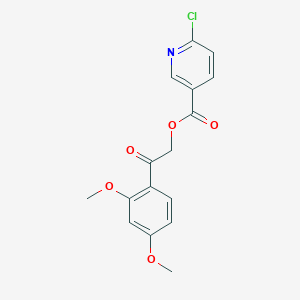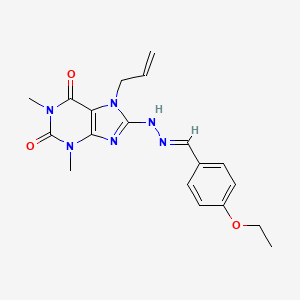![molecular formula C8H10N4O B2881606 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1340774-55-1](/img/structure/B2881606.png)
2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .
Synthesis Analysis
The synthesis of triazolothiadiazine and its derivatives, which are structurally similar to the compound , has been extensively studied . The synthetic approaches involve the fusion of two pharmaceutically active moieties, triazole and thiadiazine . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code: 1S/C8H14N4O/c1-13-5-7-10-8-6 (9)3-2-4-12 (8)11-7/h6H,2-5,9H2,1H3 . This indicates that the compound has a molecular weight of 182.23 .Chemical Reactions Analysis
The compound, being a derivative of [1,2,4]triazolo[1,5-a][1,3,5]triazine, could potentially exhibit energetic properties when combined with explosophoric groups such as –NO2, –NHNO2, –ONO2, –N3, and –NH2 . The influence of these groups on the energetic properties of the compound has been explored .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Some novel derivatives involving 2-(Methoxymethyl)[1,2,4]triazolo[1,5-a]pyridin-8-amine have been synthesized and evaluated for their antimicrobial activities. These compounds, synthesized through a series of reactions starting from various ester ethoxycarbonylhydrazones, have shown good or moderate activities against test microorganisms, indicating their potential in antimicrobial research (Bektaş et al., 2007).
Herbicidal Activity
Compounds related to this compound, specifically substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide derivatives, have exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests a potential application in developing new herbicides for agricultural use (Moran, 2003).
Antitumor and PET Imaging Agent Development
Research has also explored the synthesis of this compound derivatives for potential use as PET imaging agents, particularly for mapping cerebral receptors. One such compound, [11C]SN003, was evaluated in baboons for its ability to penetrate the BBB and accumulate in the brain, although specific binding to CRF1 receptors was not observed, highlighting the challenges in developing PET tracers for brain imaging (Kumar et al., 2006).
Synthesis of Novel Pyrido and Thiazolo Derivatives
Another area of research has involved the synthesis of novel pyrido and thiazolo derivatives starting from this compound. These studies aim at creating compounds with enhanced biological activity by introducing various substituents and structural modifications. The compounds synthesized have been screened for their antimicrobial activity, contributing to the development of new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Applications in Organic Synthesis
The chemical structure of this compound offers unique reactivity that has been utilized in organic synthesis, particularly in the construction of complex molecular architectures. This reactivity has been harnessed to create a diverse array of heterocyclic compounds, which are of significant interest due to their potential pharmacological activities (Dotsenko et al., 2021).
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their targets, leading to changes in cellular processes . For instance, JAK inhibitors can block the JAK-STAT signaling pathway, affecting cell growth and immune response .
Biochemical Pathways
Based on its potential targets, it may influence pathways such as the jak-stat signaling pathway, which is involved in cell growth, differentiation, and immune response .
Result of Action
Similar compounds have been shown to have antiproliferative activities against certain cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-13-5-7-10-8-6(9)3-2-4-12(8)11-7/h2-4H,5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEQLVHFHARVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C=CC=C(C2=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonamide](/img/structure/B2881525.png)
![[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone](/img/structure/B2881533.png)
![4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2881535.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2881540.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2881544.png)
![2-[benzyl(methyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2881545.png)
